![molecular formula C14H24N2 B2811676 (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine CAS No. 926229-54-1](/img/structure/B2811676.png)

(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

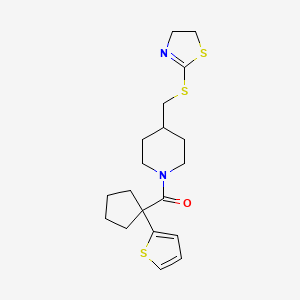

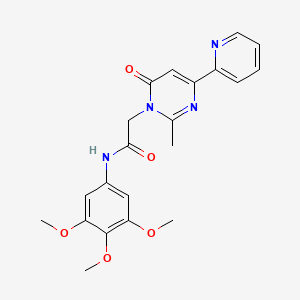

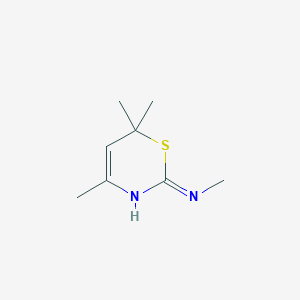

The synthesis of amines like “(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine” can be achieved through the Gabriel synthesis . This method involves the use of potassium phthalimide, which is treated with a base, followed by a primary alkyl halide, and then either hydrazine, acid, or base .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group (benzene ring) attached to a methanamine group, which is further attached to a butyl and ethyl group . The molecular weight of this compound is 220.36.Chemical Reactions Analysis

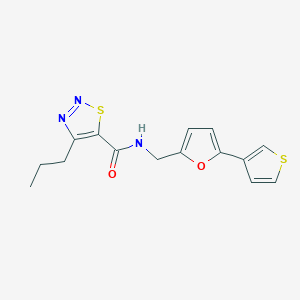

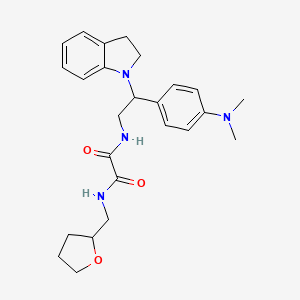

Amines like “this compound” can undergo a variety of chemical reactions. For instance, they can react with acids to form salts . They can also undergo nucleophilic substitution reactions with acyl chlorides, acid anhydrides, and halogenoalkanes .Applications De Recherche Scientifique

Cellular Imaging and Photocytotoxicity

Iron(III) complexes involving similar aminomethylphenyl methanamine structures have been developed for cellular imaging and demonstrated unprecedented photocytotoxicity under red light. These complexes, capable of interacting with DNA and generating reactive oxygen species, suggest potential therapeutic applications in targeted cancer treatments by inducing apoptosis in cancer cells (Basu et al., 2014).

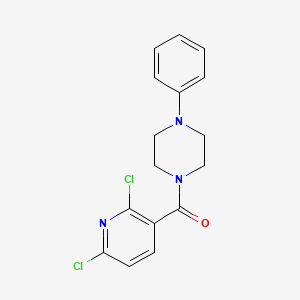

Anticonvulsant Agents

Schiff bases of aminomethyl pyridine, structurally similar to the compound , have shown significant anticonvulsant activity. This highlights the potential of such compounds in developing treatments for seizures and epilepsy, demonstrating their utility in pharmacological research focused on nervous system disorders (Pandey & Srivastava, 2011).

Synthesis and Catalytic Applications

The synthesis and characterization of various aminomethylphenyl derivatives have been explored for their potential in catalytic applications. These compounds have been utilized as precursors for the synthesis of complex structures, showcasing their versatility in organic synthesis and material science research (Roffe et al., 2016).

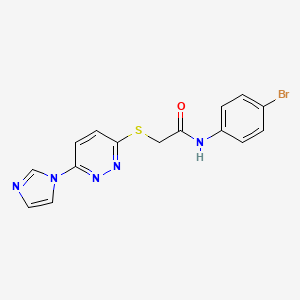

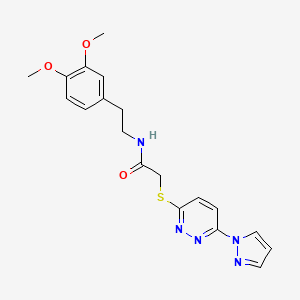

Antimicrobial Agents

Derivatives of aminomethylphenyl compounds have been investigated for their antimicrobial properties. This research provides a foundation for developing new antimicrobial agents, emphasizing the role of such chemical structures in combating microbial resistance and infection control (Doraswamy et al., 2013).

Interstellar Chemistry

Studies on the formation of methanimine and ethylenediamine in low-temperature interstellar model ices exposed to ionizing radiation demonstrate the relevance of aminomethylphenyl structures in understanding the chemical processes that contribute to the formation of life's building blocks in space (Zhu et al., 2019).

Propriétés

IUPAC Name |

N-[[3-(aminomethyl)phenyl]methyl]-N-ethylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-3-5-9-16(4-2)12-14-8-6-7-13(10-14)11-15/h6-8,10H,3-5,9,11-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJUWWQVIRPNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CC1=CC=CC(=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811593.png)

![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2811602.png)

![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2811608.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2811611.png)

![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2811613.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2811616.png)